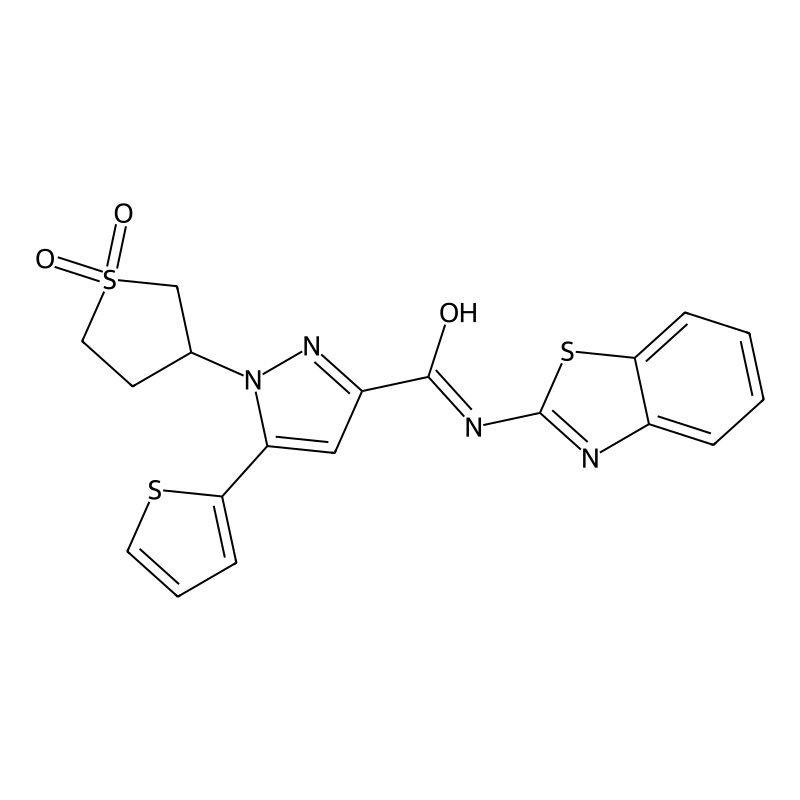

N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Benzothiazole: This group is often found in bioactive molecules and has been linked to various properties, including anti-cancer, antibacterial, and antifungal activities [].

- 1,1-dioxidotetrahydrothiophene: This five-membered ring containing sulfur and oxygen atoms could be of interest for research in medicinal chemistry due to the potential for various interactions with biological targets.

- Pyrazole: This five-membered ring structure is present in many pharmaceuticals, and some pyrazole derivatives exhibit anti-inflammatory and analgesic properties [].

- Thiophene: This aromatic ring containing sulfur is another common feature in drugs, and some thiophene-containing molecules have been studied for their anti-tumor activity [].

N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structural components, which include a benzothiazole moiety, a thiophene ring, and a pyrazole structure. The presence of these heterocyclic rings suggests potential for diverse chemical and biological activities. The compound's molecular formula is , and it has a molar mass of approximately 344.41 g/mol.

- Oxidation: The sulfur atoms in the thiolane ring can be oxidized to sulfoxides or sulfones, potentially altering the compound's reactivity.

- Reduction: Reduction reactions may modify the oxidation states of nitrogen or sulfur atoms.

- Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitutions due to the presence of reactive sites on the benzothiazole and pyrazole rings.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.

The biological activity of N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been the subject of research due to its potential as an anti-cancer agent and its ability to interact with various biological targets. Its structural components suggest it may inhibit specific enzymes or receptors involved in disease pathways. For instance, compounds containing benzothiazole and pyrazole moieties have shown promise in anti-inflammatory and anti-tumor activities.

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis:

- Formation of Benzothiazole: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone, a cyclization reaction forms the benzothiazole ring.

- Synthesis of Thiolane Derivative: The thiolane structure can be synthesized through the reaction of thioketones with hydrazine derivatives under acidic conditions.

- Coupling Reaction: The final compound is obtained via a coupling reaction between the benzothiazole derivative and the thiolane derivative in the presence of coupling agents such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in a suitable solvent like DMF (dimethylformamide).

N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has potential applications in:

- Pharmaceuticals: As a candidate for drug development targeting cancer and inflammatory diseases.

- Material Science: Due to its unique electronic properties, it could be explored for use in organic light-emitting diodes (OLEDs) or as a luminescent material.

Studies on interactions with biological systems are crucial for understanding the pharmacological properties of this compound. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate its mechanism of action and potential therapeutic targets.

Several compounds share structural similarities with N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-(1,1-Dioxo-benzothiazol) | Contains benzothiazole; used in pharmaceuticals | Anticancer properties |

| 3-(Thiophen-2-yl)-pyrazole | Contains thiophene and pyrazole; studied for anti-inflammatory effects | Anti-inflammatory |

| N-(Benzothiazolyl)acetamide | Similar benzothiazole moiety; simpler structure | Antimicrobial activity |

Uniqueness

The uniqueness of N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide lies in its complex multi-ring structure that combines features from both benzothiazoles and thiophenes along with a pyrazole framework. This combination may enhance its reactivity and biological activity compared to simpler derivatives.